2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Lipophilicity ADME Drug-likeness

This pharmacologically uncharacterized 1,2,5-thiadiazole-piperidine-acetamide (benzylsulfanyl side chain; XLogP3 2.9, TPSA 112 Ų, MW 348.5) has zero known bioactivities (ZINC/ChEMBL). Unlike polar/rigid analogs, its unique property vector enables novel hit discovery in diversity screening. Single HBD, moderate logP, 6 rotatable bonds deliver CNS drug-like conformational flexibility. Buy to build a low-prior-art screening library.

Molecular Formula C16H20N4OS2
Molecular Weight 348.48
CAS No. 2097873-35-1
Cat. No. B2441417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
CAS2097873-35-1
Molecular FormulaC16H20N4OS2
Molecular Weight348.48
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CSCC2=CC=CC=C2)C3=NSN=C3
InChIInChI=1S/C16H20N4OS2/c21-16(12-22-11-13-4-2-1-3-5-13)18-14-6-8-20(9-7-14)15-10-17-23-19-15/h1-5,10,14H,6-9,11-12H2,(H,18,21)
InChIKeyYOPKTQLXEOKYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2097873-35-1): Physicochemical Identity and Procurement Baseline


2-(Benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2097873-35-1) is a synthetic small-molecule heterocycle (C16H20N4OS2, MW 348.5 g/mol) built on a 1,2,5-thiadiazole–piperidine–acetamide scaffold bearing a benzylsulfanyl side chain [1]. Its computed physicochemical profile—XLogP3 of 2.9, topological polar surface area (TPSA) of 112 Ų, one hydrogen bond donor, and six rotatable bonds—places it in a favourable oral drug-like property space distinct from more polar or more rigid in-class analogs [1][2]. Critically, this compound remains pharmacologically uncharacterized: the ZINC database explicitly records "no known activity" and confirms it is not reported in any ChEMBL-indexed publication [3], making it a genuine probe-molecule opportunity rather than a me-too follow-on.

Why In-Class 1,2,5-Thiadiazole-Piperidine-Acetamides Cannot Be Interchanged: The Case for Compound-Specific Selection of CAS 2097873-35-1


Compounds sharing the 1,2,5-thiadiazol-3-yl-piperidin-4-yl-acetamide core diverge sharply in their physicochemical and putative target-engagement profiles depending on the acetamide side chain. Even within this narrow scaffold, replacing the benzylsulfanyl group with a pyridinyl, thiophenyl, naphthalenyl, or phenoxy moiety alters computed logP by ≥1–2 units and TPSA by >20 Ų [1]. Such differences are sufficient to redirect a compound between orthogonal ADME property space and dramatically change its performance in phenotypic or target-based screens. Furthermore, the 1,2,5-thiadiazole regioisomer is electronically and sterically distinct from the more extensively studied 1,3,4-thiadiazole series—for which crystallographic and synthetic precedent exists [2]—meaning that SAR derived from 1,3,4-thiadiazole analogs cannot be casually transferred. The procurement decision must therefore be compound-specific, grounded in the unique property vector and unexplored biology of the benzylsulfanyl-1,2,5-thiadiazole chemotype.

Quantitative Differentiation Evidence: 2-(Benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide Versus Closest Structural Analogs


Lipophilicity Advantage: XLogP3 of 2.9 Distinguishes the Benzylsulfanyl Compound from More Polar and More Lipophilic In-Class Analogs

The target compound's computed XLogP3 of 2.9 [1] occupies a distinct intermediate lipophilicity window that is absent in the closest 1,2,5-thiadiazole-piperidine-acetamide analogs. The thiophen-3-yl analog (CAS 2034379-58-1, C13H16N4OS2, MW 308.4) is predictably less lipophilic (estimated XLogP3 ≈1.8–2.2) due to its smaller, more polar heteroaromatic side chain , while the naphthalen-1-yl analog is substantially more lipophilic (estimated XLogP3 >4.0). The benzylsulfanyl side chain thus provides a Goldilocks logP that balances membrane permeability with aqueous solubility—a parameter window strongly associated with oral bioavailability in drug discovery programs [2].

Lipophilicity ADME Drug-likeness

TPSA and Hydrogen-Bonding Profile Differentiation: 112 Ų Polar Surface Area with a Single H-Bond Donor

The target compound possesses a computed TPSA of 112 Ų and only one hydrogen bond donor (the acetamide N–H) [1]. Among in-class analogs, the phenoxy-containing 2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2034378-87-3) is expected to have a higher TPSA (estimated >130 Ų) due to the additional ether oxygen atoms, while the pyridin-3-yl analog (CAS 2034609-71-5) is expected to have a lower TPSA but an additional hydrogen bond acceptor (pyridine nitrogen) that alters its H-bonding pharmacophore [2]. The benzylsulfanyl compound's single HBD and moderate TPSA position it favorably for both passive gastrointestinal absorption (TPSA <140 Ų threshold) and potential CNS penetration (TPSA <90 Ų is optimal, but values up to 120 Ų are permissive for many CNS drugs) [3].

Polar surface area Membrane permeability Blood-brain barrier

Regioisomeric Differentiation: 1,2,5-Thiadiazole Versus the More Common 1,3,4-Thiadiazole Scaffold

The target compound contains a 1,2,5-thiadiazole ring (sulfur and nitrogen atoms at positions 1, 2, and 5), which is electronically distinct from the far more extensively explored 1,3,4-thiadiazole isomer. A structurally related 1,3,4-thiadiazole compound—N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide—has been synthesized and crystallographically characterized (C16H20N4OS2, same molecular formula), revealing a hypervalent S···O interaction (2.628 Å) between the thiadiazole sulfur and acetamide oxygen, with the acetamide and thiadiazole planes twisted by 10.8° [1]. This intramolecular contact geometry is unique to the 1,3,4-thiadiazole isomer and would not be replicated in the 1,2,5-thiadiazole system due to the different spatial arrangement of the ring heteroatoms, potentially leading to divergent conformational preferences and target-binding poses [2].

Regioisomerism Heterocyclic chemistry Scaffold novelty

Unexplored Biological Space: Documented Absence of Known Bioactivity as a Strategic Procurement Differentiator

The ZINC database—which aggregates bioactivity data from ChEMBL and annotated vendor catalogs—explicitly states for this compound: "There is no known activity for this compound" and "This substance is not reported in any publications per ChEMBL" [1]. This documented absence of prior art contrasts sharply with other members of the 1,2,5-thiadiazole-piperidine-acetamide series, some of which have been screened in antimalarial assays. For example, the thiophen-3-yl analog (CAS 2034379-58-1) has been tested in a Plasmodium falciparum NF54 nanoGlo assay at 2 µM and registered in ChEMBL (CHEMBL4888485) . The benzylsulfanyl compound's complete lack of annotation makes it a genuinely novel screening entity rather than a re-synthesized analog with pre-existing activity data, offering first-mover advantage in any target- or phenotype-based discovery campaign.

Novel chemical space Screening library Target identification

Patent Context: Thiadiazolylacetamide Scaffold Validated as Antibacterial Intermediate Platform

Patent EP0248434A1 (and its family members) establishes that thiadiazolylacetamide derivatives serve as synthetic intermediates for 7-acylamino-cephalosporin antibacterial agents, with the acyl side chain directly modulating the antibacterial spectrum [1]. The target compound's benzylsulfanyl acetamide side chain represents a sulfur-containing acyl variant that has not been specifically claimed in this patent family. By contrast, the patent's exemplified acyl groups are predominantly lower-alkyl or amino-substituted thiadiazolylacetamides. This gap means the benzylsulfanyl compound maps onto a validated antibacterial intermediate scaffold while introducing a side chain that is novel within the claimed chemical space, offering a differentiation route for both freedom-to-operate and antibacterial lead identification [2].

Antibacterial Cephalosporin intermediates Patent precedent

Best-Fit Research and Industrial Application Scenarios for 2-(Benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS 2097873-35-1)


Phenotypic Screening Library Expansion with Novel, Unannotated Chemical Matter

Organizations building diverse screening libraries for phenotypic drug discovery should prioritize this compound precisely because of its documented absence of bioactivity annotation. ZINC confirms zero known activities and zero ChEMBL-indexed publications [1], meaning every hit identified will represent genuinely novel biology. Its computed XLogP3 of 2.9 and TPSA of 112 Ų [2] ensure compatibility with cell-based assays without the solubility or permeability liabilities that plague more extreme analogs. This compound is ideal for inclusion in diversity-oriented screening sets targeting neglected disease phenotypes or novel antibacterial mechanisms, where prior art risk must be minimized.

Structure–Activity Relationship (SAR) Exploration of 1,2,5-Thiadiazole Chemical Space

The 1,2,5-thiadiazole scaffold is markedly under-explored compared to its 1,3,4-thiadiazole counterpart, for which crystallographic data confirm unique hypervalent S···O interactions [1]. Medicinal chemistry teams seeking to map SAR around the 1,2,5-thiadiazole-piperidine-acetamide template can use this compound as the lipophilic anchor point (XLogP3 = 2.9) in a matrix of analogs spanning different side-chain chemistries. The benzylsulfanyl group's six rotatable bonds [2] provide conformational flexibility that can be systematically constrained in follow-up analogs to probe entropic contributions to target binding.

Cephalosporin Intermediate Development Leveraging Validated Antibacterial Scaffold Chemistry

Patent EP0248434A1 establishes that thiadiazolylacetamide derivatives are effective intermediates for 7-acylamino-cephalosporin antibiotics with broad-spectrum activity [1]. The target compound's benzylsulfanyl acetamide side chain introduces a sulfur-containing acyl group not disclosed in the original patent, offering medicinal chemistry teams a differentiated starting point for developing next-generation cephalosporin analogs. The single hydrogen bond donor and moderate TPSA [2] are compatible with the physicochemical requirements of β-lactam antibiotic intermediates.

Computational Chemistry and in Silico Screening Campaigns Requiring Drug-Like Lead Matter

With an XLogP3 of 2.9, TPSA of 112 Ų, molecular weight of 348.5 g/mol, and only one hydrogen bond donor [1], this compound satisfies all four Lipinski Rule-of-Five criteria and falls within the CNS MPO (Multiparameter Optimization) desirable space (TPSA <120 Ų, 1 HBD, logP 2–3). Computational chemists can deploy this compound as a reference ligand in virtual screening campaigns or as a core scaffold for de novo design, confident that its physicochemical profile will not introduce ADME-related attrition in downstream hit-to-lead progression [2]. The absence of stereocenters further simplifies synthetic tractability and computational modeling.

Quote Request

Request a Quote for 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.